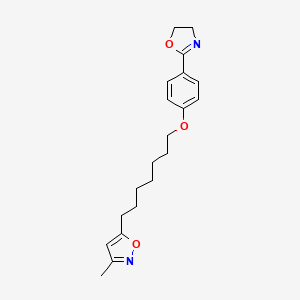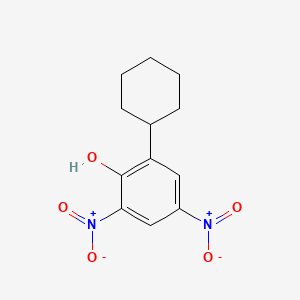
Disoxaril
概要
説明
Disoxaril is an antiviral compound known for its efficacy against picornaviruses, including enteroviruses and rhinoviruses. It is an isoxazole heterocyclic compound and a member of the antiviral series commonly referred to as WIN compounds. This compound inhibits enterovirus replication by binding to the hydrophobic pocket within the VP1 coat protein, thus stabilizing the virion and blocking its uncoating .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of disoxaril involves several steps, starting with the condensation of 2,6-dimethyl-4-bromophenol with pentyne chloride in the presence of potassium carbonate and potassium iodide in N-methylpyrrolidone-2. This reaction yields 5-bromo-1,3-dimethyl-2-(4-pentynyloxy)benzene. The subsequent condensation with methylacetaldoxime results in 3-methylisoxazole derivatives. The final step involves reacting these derivatives with different benzeneboronic acids using tetrakis(triphenylphosphine)-palladium (0) as a catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity. The use of specialized glassware and safety protocols is essential due to the potential hazards associated with the reagents and reaction conditions .
化学反応の分析
反応の種類: ジソキサリルは、次のものを含むさまざまな化学反応を起こします。
酸化: ジソキサリルは、特定の条件下で酸化され、酸化された誘導体の生成につながります。
還元: 還元反応は、ジソキサリル分子内の官能基を修飾することができます。
置換: ジソキサリルは、特にイソキサゾール環とフェノキシ基において、置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 置換反応は、多くの場合、制御された条件下でハロゲン化剤と求核剤を使用します。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってヒドロキシル化された誘導体が生成される場合があり、置換によってさまざまな置換イソキサゾール化合物が生成される可能性があります .
科学的研究の応用
ジソキサリルは、次のものを含むいくつかの科学研究における応用があります。
化学: 抗ウイルス機構の研究や新しい抗ウイルス剤の開発のためのモデル化合物として使用されます。
生物学: ウイルス複製や薬剤耐性ウイルス株の開発に関する研究で使用されます。
医学: 特にエンテロウイルスやライノウイルスによって引き起こされるウイルス感染症の治療における潜在的な治療用途について調査されています。
作用機序
ジソキサリルは、エンテロウイルスのVP1コートタンパク質内の疎水性ポケットに結合することによって、その抗ウイルス効果を発揮します。この結合は、ビリオンを安定化させ、その脱殻を防ぎ、それによってウイルス複製を阻害します。 分子標的は、VP1タンパク質内の特定のアミノ酸残基であり、経路はウイルス複製初期段階の阻害を伴います .
類似化合物:
プレコナリル: ピコルナウイルスのVP1タンパク質を標的とする、同様の作用機序を持つ別の抗ウイルス化合物です。
アリルドン: ウイルスカプシドに結合することによって、ウイルスの脱殻を阻害する抗ウイルス剤です。
エンビロキシム: ウイルスRNA合成を標的とすることによって、ウイルス複製を阻害する化合物です。
ジソキサリルの独自性: ジソキサリルは、VP1タンパク質に対する特異的な結合親和性とビリオンを安定化させる能力により、幅広いエンテロウイルスやライノウイルスに対して非常に効果的であるため、独特です。 イソキサゾール環やフェノキシ基などの構造的特徴は、その独特の抗ウイルス特性に寄与しています .
類似化合物との比較
Pleconaril: Another antiviral compound with a similar mechanism of action, targeting the VP1 protein of picornaviruses.
Arildone: An antiviral agent that also inhibits viral uncoating by binding to the viral capsid.
Enviroxime: A compound that inhibits viral replication by targeting viral RNA synthesis.
Uniqueness of Disoxaril: this compound is unique due to its specific binding affinity for the VP1 protein and its ability to stabilize the virion, making it highly effective against a broad range of enteroviruses and rhinoviruses. Its structural features, such as the isoxazole ring and the phenoxy group, contribute to its distinct antiviral properties .
特性
CAS番号 |
87495-31-6 |
|---|---|
分子式 |
C20H26N2O3 |
分子量 |
342.4 g/mol |
IUPAC名 |
5-[7-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]heptyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C20H26N2O3/c1-16-15-19(25-22-16)7-5-3-2-4-6-13-23-18-10-8-17(9-11-18)20-21-12-14-24-20/h8-11,15H,2-7,12-14H2,1H3 |
InChIキー |
FKLJPTJMIBLJAV-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NCCO3 |
正規SMILES |
CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NCCO3 |
外観 |
Solid powder |
| 87495-31-6 | |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
WIN-51711; WIN51711; WIN 51711; WIN-51,711; WIN51,711; WIN 51,711; BRN-3626820; BRN 3626820; BRN3626820; Disoxaril |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![8-[5-(5,7-Dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B1670709.png)
